molecular formula C20H19BrN2OS B2564743 2-bromo-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide CAS No. 895997-11-2

2-bromo-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide

Cat. No.: B2564743
CAS No.: 895997-11-2
M. Wt: 415.35
InChI Key: DDCWVEZYNBKJPB-UHFFFAOYSA-N
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Description

2-Bromo-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide is a synthetic organic compound characterized by a thiazole core substituted with a brominated benzamide group. The molecule features:

  • A 1,3-thiazole ring substituted with a 4-methylphenyl group at position 2 and a methyl group at position 4.
  • An ethyl linker connecting the thiazole ring to the benzamide moiety.
  • A 2-bromobenzamide group, where the bromine atom at the ortho position may influence electronic properties and intermolecular interactions (e.g., halogen bonding) .

The bromine substituent in this compound could enhance binding affinity in biological systems due to its electron-withdrawing effects and capacity for halogen bonding .

Properties

IUPAC Name

2-bromo-N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN2OS/c1-13-7-9-15(10-8-13)20-23-14(2)18(25-20)11-12-22-19(24)16-5-3-4-6-17(16)21/h3-10H,11-12H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDCWVEZYNBKJPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(S2)CCNC(=O)C3=CC=CC=C3Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide typically involves multi-step organic reactions. One common route starts with the bromination of benzamide to introduce the bromine atom. This is followed by the formation of the thiazole ring through a cyclization reaction involving a thioamide and an α-haloketone. The final step involves the coupling of the thiazole derivative with the brominated benzamide under suitable conditions, often using a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, affecting the thiazole ring or the benzamide group.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts, bases like potassium carbonate, and solvents like DMF or toluene.

Major Products

The major products depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various derivatives depending on the nucleophile, while coupling reactions can produce biaryl compounds or other complex structures.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including those structurally related to 2-bromo-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide. Research indicates that compounds with similar structures exhibit activity against various bacterial strains, both Gram-positive and Gram-negative. For instance:

  • A study evaluated the antimicrobial effects of thiazole derivatives and reported promising results against several pathogens, suggesting that modifications to the thiazole ring can enhance efficacy .
  • The compound's structural features may contribute to its ability to disrupt microbial cell membranes or inhibit essential enzymes involved in bacterial metabolism, although specific mechanisms remain to be fully elucidated.

Anticancer Activity

The anticancer properties of this compound have also been explored. Thiazole derivatives are known for their potential as anticancer agents due to their ability to interfere with cancer cell proliferation and survival:

  • In vitro studies have demonstrated that related compounds exhibit significant cytotoxicity against various cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma (MCF7) cells. The Sulforhodamine B assay has been employed to measure cell viability, revealing that certain derivatives possess IC50 values indicating potent activity against cancer cells .
  • Molecular docking studies suggest that these compounds may interact with key proteins involved in cancer progression, although further research is needed to clarify their exact targets and mechanisms of action.

Case Studies and Research Findings

StudyFocusFindings
Synthesis and Biological SignificanceAntimicrobial and AnticancerIdentified promising antimicrobial activity against Gram-positive and Gram-negative bacteria; anticancer activity against MCF7 cells.
Molecular Docking StudiesBinding InteractionsDemonstrated favorable binding interactions with target proteins implicated in cancer pathways; supports further development as an anticancer agent.
Evaluation of Thiazole DerivativesAntimicrobial ActivityReported significant antimicrobial effects; highlighted structure-activity relationships that inform future synthesis efforts.

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its specific interactions with molecular targets. The thiazole ring and benzamide group can interact with various enzymes or receptors, potentially inhibiting or modulating their activity. Detailed studies would be required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Key Observations :

  • Bromo vs.
  • Heterocyclic Core Modifications : Thiadiazole () and pyrazole-thiophene () systems introduce distinct electronic environments, affecting solubility and reactivity.
  • Substituent Position : Para-substituted methyl or methoxy groups on phenyl rings (e.g., 4ca in ) influence steric and electronic properties, altering synthetic yields and bioactivity .

Biological Activity

2-bromo-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide is a synthetic compound with a complex structure that incorporates both thiazole and benzamide moieties. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.

Chemical Structure and Properties

The molecular formula of 2-bromo-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide is C20H19BrN2OS, with a molecular weight of 415.35 g/mol. The presence of the bromine atom and the thiazole ring are significant for its biological activity.

PropertyValue
Molecular FormulaC20H19BrN2OS
Molecular Weight415.35 g/mol
PurityTypically ≥ 95%

The precise mechanism of action for this compound remains largely unexplored. However, it is hypothesized that the thiazole ring may play a crucial role in its interaction with biological targets. Thiazoles are known to exhibit various biological activities, including antitumor and antimicrobial effects, which could be relevant for this compound's activity.

Potential Pathways:

  • Antitumor Activity: Thiazole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Antimicrobial Activity: Compounds featuring thiazole rings often display significant antibacterial properties, potentially through interference with bacterial metabolic pathways .

Antitumor Activity

Recent studies on thiazole derivatives indicate that modifications in the structure can enhance cytotoxicity against cancer cell lines. For instance, compounds similar to 2-bromo-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide have demonstrated IC50 values in the low micromolar range against various cancer cell lines .

Case Study:
A study exploring a series of thiazole derivatives found that substituents on the phenyl ring significantly influenced cytotoxic activity. The introduction of electron-donating groups enhanced activity against human cancer cell lines compared to standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

Thiazole-containing compounds have also been evaluated for their antibacterial properties. In vitro assays have shown that certain thiazole derivatives exhibit comparable efficacy to established antibiotics against both Gram-positive and Gram-negative bacteria .

Research Findings:
A structure-activity relationship (SAR) analysis revealed that the presence of specific functional groups on the thiazole ring is crucial for antimicrobial efficacy. Compounds with electron-withdrawing groups were particularly potent against resistant bacterial strains .

Q & A

Q. What synthetic strategies are effective for constructing the thiazole ring system in this compound?

The thiazole core can be synthesized via cyclization reactions using α-bromoketones and thioamides. For example, bromination of 4-methylacetophenone derivatives followed by reaction with thiourea analogs under reflux conditions (ethanol, 4–6 hours) yields substituted thiazoles. Optimization of stoichiometry (e.g., 1:1.2 molar ratio of bromoketone to thiourea) and temperature (80–100°C) improves yields to ~70–85% . Post-synthetic modifications, such as alkylation of the ethylamine side chain, require inert atmospheres (N₂) and anhydrous solvents (e.g., DCM) to prevent hydrolysis .

Q. How can spectroscopic techniques validate the compound’s structure?

  • ¹H/¹³C NMR : Key signals include the aromatic protons of the benzamide (δ 7.2–8.1 ppm) and the thiazole C-H (δ 8.3–8.5 ppm). The ethyl bridge protons appear as triplets (δ 3.4–3.6 ppm) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error.
  • IR : Stretching frequencies for amide C=O (~1650 cm⁻¹) and thiazole C-S (~680 cm⁻¹) are critical .

Q. What solvent systems are optimal for purification?

Column chromatography using silica gel (70–230 mesh) with ethyl acetate/hexane (3:7 ratio) achieves baseline separation of regioisomers. Recrystallization in ethanol/water (9:1) improves purity (>98%) by removing unreacted brominated precursors .

Advanced Research Questions

Q. How can conflicting bioactivity data between in vitro and in vivo studies be resolved?

Discrepancies often arise from pharmacokinetic limitations (e.g., poor solubility or metabolic instability). Solutions include:

  • Prodrug design : Introduce ester or amide prodrug moieties to enhance bioavailability .
  • Microsomal stability assays : Use liver microsomes (human/rat) to identify metabolic hotspots (e.g., CYP450-mediated oxidation of the thiazole ring) .
  • Formulation optimization : Test solubilizing agents (e.g., PEG-400 or cyclodextrins) in animal models to bridge efficacy gaps .

Q. What mechanistic insights explain its antibacterial activity against resistant strains?

The compound’s bromobenzamide and thiazole moieties likely inhibit bacterial PPTases (phosphopantetheinyl transferases), enzymes critical for fatty acid biosynthesis. Experimental validation methods:

  • Enzyme inhibition assays : Measure IC₅₀ values using recombinant E. coli PPTase and fluorescent substrates (e.g., AM6701 analogs) .
  • Molecular docking : Align the compound’s 3D structure (DFT-optimized) with PPTase active sites (PDB: 1QR0) to identify key interactions (e.g., halogen bonding with Arg124) .

Q. How can cross-reactivity with off-target receptors be minimized?

  • Selectivity screening : Use radioligand binding assays against panels of GPCRs (e.g., 5-HT₁D, α₁-adrenergic) to identify structural motifs causing off-target effects .
  • SAR studies : Replace the 4-methylphenyl group with bulkier substituents (e.g., 3,5-dimethylphenyl) to sterically hinder non-specific binding .

Q. What experimental designs address low yield in large-scale synthesis?

  • Flow chemistry : Continuous-flow reactors reduce side reactions (e.g., bromine over-addition) by precise temperature control (50°C) and residence time (20 min) .
  • Catalytic optimization : Replace stoichiometric Br₂ with catalytic NBS (N-bromosuccinimide) and AIBN initiators to improve atom economy .

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